Ethyltrimethylsilane
説明
Historical Context of Organosilicon Compound Development
The journey of organosilicon chemistry is marked by key discoveries that have shaped our ability to synthesize and understand these unique molecules.
The synthesis of organosilanes has evolved from early, limited methods to highly efficient and selective industrial processes. Initially, the formation of silicon-carbon bonds relied on the use of organometallic reagents. A significant leap forward came with the work of Frederic Stanley Kipping in the early 20th century, who extensively utilized Grignard reagents (organomagnesium compounds) for the synthesis of a wide variety of alkyl- and arylsilanes. This method, involving the reaction of a Grignard reagent with a silicon halide, became a cornerstone of organosilane synthesis for many years.
Later, the "direct process" or Müller-Rochow process, discovered independently by Eugene G. Rochow and Richard Müller in the 1940s, revolutionized the industrial production of organochlorosilanes. This process involves the direct reaction of elemental silicon with an alkyl halide, typically methyl chloride, in the presence of a copper catalyst at high temperatures. The direct process is a more cost-effective and continuous method compared to the Grignard process and is the primary source for silicone precursors today.
Further advancements in synthetic strategies include hydrosilylation, where hydrosilanes (compounds with Si-H bonds) are added across unsaturated bonds like alkenes and alkynes, often catalyzed by platinum group metals. More recent developments have explored visible-light-driven photoredox catalysis for the synthesis of organosilanes, offering new pathways for their creation.
| Synthetic Strategy | Description | Key Contributors/Year |
| Grignard Reaction | Reaction of a Grignard reagent (R-MgX) with a silicon halide (e.g., SiCl4) to form a Si-C bond. | Frederic S. Kipping (early 1900s) |
| Direct Process | Catalytic reaction of an alkyl halide with elemental silicon to produce organochlorosilanes. | Eugene G. Rochow & Richard Müller (1940s) |
| Hydrosilylation | Addition of a Si-H bond across a C=C or C≡C bond, typically using a metal catalyst. | - |
| Photoredox Catalysis | Use of visible light to drive the formation of organosilanes. | Recent development |
The very first synthesis of an organosilicon compound marked the birth of the field. In 1863, Charles Friedel and James Crafts prepared tetraethylsilane (B1293383) by reacting tetrachlorosilane (B154696) with diethylzinc. This reaction represented the first successful formation of a silicon-carbon bond in a laboratory setting. In the same year, they also reported the synthesis of the first organochlorosilane.
Throughout the late 19th and early 20th centuries, chemists like A. Polis utilized sodium condensation (the Wurtz reaction) to create compounds such as tetraphenylsilane. However, it was Kipping's extensive work with Grignard reagents that truly unlocked the synthetic potential of organosilicon chemistry, allowing for the systematic preparation of a wide range of compounds and laying the groundwork for the future silicone industry. Another pivotal moment was Rochow's invention of the direct synthesis of methylchlorosilanes in 1941, a discovery that made the large-scale production of silicones economically viable.
Evolution of Synthetic Strategies for Organosilanes
Significance of Organosilanes in Contemporary Chemical Research
Organosilanes are indispensable tools in modern chemistry, with their unique properties driving innovation in various sectors.
The reactivity of organosilanes is governed by the distinct nature of the silicon atom and the bonds it forms. Silicon is more electropositive than carbon, leading to a polarization of the Si-C bond towards the carbon atom. This difference in electronegativity also results in the silicon atom being susceptible to nucleophilic attack. The strength of bonds to silicon varies significantly, with the Si-O and Si-F bonds being particularly strong.
A key feature of organosilane reactivity is the ability of silicon to stabilize a positive charge at the β-position (the second carbon from the silicon atom) through a phenomenon known as hyperconjugation. This "β-silicon effect" is fundamental to many reactions involving vinylsilanes and allylsilanes, where electrophilic attack occurs at the position that allows for this stabilization. Conversely, silicon can also stabilize a negative charge on the α-carbon (the carbon directly attached to silicon).
Unlike carbon, silicon can expand its coordination number beyond four, forming hypervalent species with five or even six substituents. This ability to form hypervalent intermediates is a crucial aspect of many nucleophilic substitution reactions at the silicon center.
The unique properties of organosilanes have led to their widespread use in diverse fields. In advanced materials science , organosilanes are fundamental building blocks for silicones, which are polymers with a Si-O backbone. These materials exhibit exceptional thermal stability, flexibility, and water repellency, making them essential in applications ranging from sealants and adhesives to medical implants and high-performance lubricants. Organosilanes are also used as coupling agents to enhance the adhesion between organic polymers and inorganic materials, such as in fiberglass-reinforced composites. Their ability to modify surfaces is exploited to create water-repellent coatings and to improve the dispersibility of inorganic powders in organic media.
In synthetic methodologies , organosilanes are versatile reagents and intermediates. They are widely used as protecting groups for sensitive functional groups, particularly alcohols, due to their ease of introduction and selective removal. The Hiyama coupling, a palladium- or nickel-catalyzed reaction, utilizes organosilanes as a less toxic and more stable alternative to other organometallic reagents for forming carbon-carbon bonds. Furthermore, organosilanes containing Si-H bonds, such as triethylsilane, serve as mild and selective reducing agents in organic synthesis. The unique reactivity of allylsilanes and vinylsilanes in electrophilic substitution reactions provides a powerful tool for the controlled formation of new carbon-carbon bonds.
Fundamental Principles of Silicon-Based Reactivity
Definition and Structural Context of Ethyltrimethylsilane within Alkylsilanes
This compound is an organosilicon compound belonging to the family of alkylsilanes. Alkylsilanes are compounds where a silicon atom is bonded to one or more alkyl groups. This compound has the chemical formula C₅H₁₄Si. Structurally, it consists of a central silicon atom bonded to three methyl groups (-CH₃) and one ethyl group (-CH₂CH₃).
As a member of the tetraalkylsilane subclass, where the silicon atom is bonded to four alkyl groups, this compound is a relatively simple yet representative example. Its structure can be compared to other simple alkylsilanes such as tetramethylsilane (B1202638) (TMS), where all four substituents are methyl groups, and tetraethylsilane, where all four are ethyl groups. The presence of both methyl and ethyl groups in this compound makes it an asymmetric tetraalkylsilane. This structural characteristic influences its physical properties, such as its boiling point and density, placing them between those of its symmetric counterparts.
This compound is a colorless liquid with a characteristic odor. It is primarily used as an intermediate in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
| Property | Value |
| Chemical Formula | C₅H₁₄Si |
| Molecular Weight | 102.25 g/mol |
| Boiling Point | 63 °C |
| Appearance | Colorless liquid |
| Synonyms | Trimethylethylsilane |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
ethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14Si/c1-5-6(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAJDOBPPOAZSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187961 | |
| Record name | Silane, ethyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3439-38-1 | |
| Record name | Ethyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3439-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003439381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-Trimethyl-Silane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethyltrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, ethyltrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3439-38-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLTRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72DFI3IWO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Ethyltrimethylsilane and Derivatives
Contemporary Approaches to Alkylsilane Synthesis
Contemporary synthesis of alkylsilanes like ethyltrimethylsilane relies on well-established organometallic reactions that enable the efficient formation of stable silicon-carbon bonds. These methods are foundational in organosilicon chemistry, having been developed from early pioneering work into refined processes suitable for both laboratory and industrial-scale production. The primary strategies involve the reaction of organometallic reagents with halosilane precursors. Among these, Grignard reagent-mediated alkylation and variants of the Wurtz reaction are prominent methodologies. The choice of method often depends on factors such as desired product purity, scale, and the specific reactivity of the substrates.
The Grignard reaction is a versatile and widely utilized method for forming silicon-carbon bonds. The synthesis of this compound is commonly achieved by reacting an ethylmagnesium halide Grignard reagent with trimethylchlorosilane. In this nucleophilic substitution reaction, the carbanionic ethyl group from the Grignard reagent attacks the electrophilic silicon atom of the trimethylhalosilane, displacing the halide and forming the desired this compound product.
The general reaction is as follows: CH₃CH₂MgX + (CH₃)₃SiCl → (CH₃)₃SiCH₂CH₃ + MgXCl (where X = Cl, Br, I)
This method is highly effective for producing tetraalkylsilanes where complete substitution is the goal. The process involves two main stages: the formation of the Grignard reagent itself, followed by the alkylation of the halosilane.
The choice of solvent is critical in Grignard reactions, as it influences reagent stability, reaction rate, and safety. Ethereal solvents are typically required to stabilize the organomagnesium species.
Traditionally, diethyl ether has been a common solvent for Grignard reagent preparation. However, its low boiling point and high volatility pose significant safety risks, particularly in industrial production. Tetrahydrofuran (B95107) (THF) is another frequently used solvent with a higher boiling point than diethyl ether, which can facilitate reactions with sterically hindered compounds at more elevated temperatures. A drawback of THF is the higher solubility of magnesium halide byproducts, which can complicate product purification.
To overcome the safety issues associated with low-boiling-point ethers, research has focused on alternative solvent systems. One approach involves using high-boiling-point ethers or mixtures of these ethers with aromatic hydrocarbons like toluene (B28343) or xylene. This allows the reaction to be conducted safely at ambient or higher temperatures.
Table 1: Comparison of Solvent Systems for Grignard Reagent Formation
| Solvent System | Boiling Point (°C) | Key Characteristics & Research Findings |
|---|---|---|
| Diethyl Ether | 34.6 | A classic, effective solvent but highly volatile, posing a fire hazard. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for reactions at elevated temperatures; magnesium halide byproducts are more soluble, potentially complicating purification. |
| High-Boiling-Point Ethers (e.g., R-O-(CH₂CH₂-O)n-R) | Variable (Higher) | Overcomes safety defects of diethyl ether; allows for reaction at normal or higher temperatures. |
| Mixed Solvents (e.g., High-boiling ether + Toluene/Xylene) | Variable (Higher) | Can be used to prepare the Grignard reagent, offering a safer alternative to low-boiling ethers for industrial applications. |
This table presents data compiled from various sources to illustrate the properties and applications of different solvent systems in Grignard reactions for alkylsilane synthesis.
The stoichiometric ratio of reactants is a key parameter for maximizing the yield and minimizing byproducts in the synthesis of this compound. Careful control over the molar ratios in both the Grignard reagent formation step and the subsequent alkylation step is essential for reaction efficiency.
In the first step, an excess of magnesium metal is often used to ensure complete consumption of the ethyl halide. A patent for the synthesis of this compound specifies a molar ratio of ethyl halide to magnesium metal between 1.0:1.0 and 1.0:1.2. In the second step, the ratio of the trimethylchlorosilane to the prepared ethylmagnesium halide solution influences the conversion to the final product. Research indicates that using an excess of the Grignard reagent can be beneficial. The specified molar ratio of trimethylchlorosilane to ethylmagnesium halide ranges from 1.0:1.0 to 1.0:2.0. Using at least two equivalents of the Grignard reagent can lead to a lower yield of the desired alcohol product in some ketone reactions, but for silane (B1218182) synthesis, an excess may drive the reaction to completion.
Table 2: Stoichiometric Ratios in this compound Synthesis via Grignard Reagent
| Reaction Stage | Reactants | Molar Ratio Range | Purpose/Finding | Source |
|---|---|---|---|---|
| Grignard Formation | Ethyl Halide : Magnesium | 1.0:1.0 to 1.0:1.2 | Ensures complete reaction of the ethyl halide. |
| Alkylation | Trimethylchlorosilane : Ethylmagnesium Halide | 1.0:1.0 to 1.0:2.0 | An excess of the Grignard reagent can be used to drive the alkylation reaction. | |
This table summarizes specified stoichiometric ratios from patent literature for the synthesis of this compound, highlighting their role in the process.
The mechanism of the Wurtz-Fittig reaction is complex, and two primary pathways are generally proposed: an organo-alkali mechanism and a radical mechanism.
In the organo-alkali mechanism , the more reactive halide (typically the aryl halide) reacts with the sodium metal to form an intermediate organo-alkali compound. This intermediate then acts as a nucleophile, attacking the second halide (the alkyl halide or halosilane) to form the final coupled product.
The radical mechanism involves the transfer of an electron from the sodium atom to the halides, generating both an alkyl radical and an aryl (or silyl) radical. These two radicals then combine to form the new carbon-silicon bond. There is empirical evidence supporting both mechanistic possibilities, and the predominant pathway can be influenced by the specific reactants and conditions. The initial step in both pathways involves a halogen-metal exchange, where the halogen atom on the organic or organosilicon substrate is replaced by the metal.
The solvent plays a crucial, albeit different, role in the Wurtz reaction compared to the Grignard reaction. The Wurtz reaction must be conducted under strictly anhydrous (dry) conditions because the sodium metal used is extremely reactive and would readily react with any protic solvents like water. Furthermore, the organosodium intermediates or radical species formed during the reaction are strongly basic and would be quenched by water.
An aprotic solvent is therefore required. Dry ether or tetrahydrofuran (THF) are commonly used because they are non-polar, aprotic solvents that can dissolve the alkyl halide but will not react with the sodium metal. The solvent's role is primarily to provide a medium for the reaction to occur without interfering with the highly reactive intermediates, thereby allowing the desired coupling pathway to proceed. The use of an inappropriate or wet solvent would lead to the failure of the reaction and the formation of undesired byproducts.
Mechanistic Studies of Halogen-Metal Exchange and Coupling
Direct Synthesis Approaches for Organosilanes
The direct synthesis, also known as the Müller-Rochow process, stands as a cornerstone of industrial organosilane production. This method facilitates the large-scale, cost-effective synthesis of organosilanes, which are fundamental precursors for silicone polymers. The process involves the reaction of an organic halide with elemental silicon in the presence of a catalyst, typically copper-based.
Catalytic Systems in Direct Synthesis
The direct synthesis of organosilanes is predominantly a heterogeneous catalytic process where the catalyst, typically copper, and the solid silicon substrate are intricately mixed. The effectiveness of these catalytic systems is influenced by a multitude of factors including the catalyst's composition, structure, and the presence of promoters.
Copper-based catalysts, such as Cu, CuCl, Cu2O, and CuO, are central to this process. The particle size, method of preparation, and crystallinity of the copper catalyst significantly impact its efficiency. For instance, porous cubic copper microparticle catalysts have demonstrated superior selectivity and silicon conversion compared to conventional catalysts due to their enhanced pore structure and higher specific surface area. This structure facilitates better contact between the gaseous reactants and the solid contact mass, promoting the formation of the active phase. While CuCl exhibits high activity and a short induction period, its application can be hampered by difficulties in preservation and the potential for equipment corrosion.
The concentration of the catalyst also plays a crucial role. Studies have shown that the reaction rate and silicon conversion increase with catalyst concentration up to a certain point, beyond which they may decrease. The choice of catalyst and promoters, along with their concentrations, must be carefully optimized to achieve the desired product distribution and reaction efficiency.
| Catalyst System Component | Function | Impact on Synthesis |
| Copper (Cu) | Primary Catalyst | Facilitates the reaction between silicon and organic halides. |
| Copper(I) Chloride (CuCl) | Active Catalyst Precursor | High activity and short induction period, but can be corrosive. |
| Zinc (Zn) | Promoter | Increases selectivity towards diorganodihalosilanes by promoting the active Cu3Si phase. |
| Tin (Sn) | Promoter | Can have a synergistic effect with zinc to further enhance selectivity. |
| Phosphorus (P) | Promoter | Enhances reaction rate and selectivity. |
| Aluminum (Al) | Promoter | Improves reaction performance. |
Surface Chemistry and Reaction Kinetics in Heterogeneous Direct Synthesis
During the induction period, a catalytically active phase is formed, which consists of highly dispersed copper, copper silicide (such as Cu3Si), and chlorine ions. The reaction is believed to proceed through the formation of silylene-type intermediates on the surface of a silicon-copper alloy. These reactive species then interact with the organic halide to form the desired organosilane products.
The kinetics of this heterogeneous process can be influenced by both chemical reaction rates and physical transport phenomena. Factors affecting the reaction kinetics include the composition and structure of the catalyst and promoters, while transport phenomena are influenced by factors such as particle size and gas velocity in fluidized-bed reactors, which are commonly used in industrial applications. The temperature is a critical parameter, with studies showing an optimal temperature range for maximizing the yield of specific organosilanes. For instance, in the reaction of methyl chloride with silicon, a temperature of 350°C with a 15% copper catalyst concentration was found to be optimal for organosilane production.
The surface of the catalyst plays a vital role in the reaction. The adsorption of reactants onto the catalyst surface is a key step, and the strength of this interaction can influence the reaction pathway. The coordination chemistry at the catalyst's active sites dictates the orientation and stability of adsorbed species, thereby affecting product selectivity. The surface can also be subject to deactivation processes, such as the formation of coke, which can reduce the catalyst's effectiveness over time. Understanding the intricate interplay between surface chemistry and reaction kinetics is essential for optimizing the direct synthesis process to achieve high yields and selectivity of the desired organosilane products.
Transition Metal-Catalyzed Routes to this compound Derivatives
Transition metal catalysis offers powerful and versatile methods for the synthesis of organosilicon compounds, including derivatives of this compound. These methods often provide access to compounds that are difficult to prepare via traditional routes and can proceed with high levels of selectivity.
Palladium-Catalyzed C-H and C-Si Bond Activation Strategies
Palladium catalysis has emerged as a prominent tool for the formation of carbon-silicon bonds through the activation of otherwise inert C-H and C-Si bonds. These strategies offer a direct and atom-economical approach to the synthesis of functionalized organosilanes.
Palladium-catalyzed C-H activation reactions often involve the use of a directing group on the substrate, which coordinates to the palladium center and positions it for the selective cleavage of a specific C-H bond. This leads to the formation of a cyclopalladated intermediate, which can then react with a silylating agent to form the desired C-Si bond. These reactions can be categorized into different catalytic cycles based on the oxidation states of the palladium catalyst, such as Pd(0)/Pd(II) and Pd(II)/Pd(IV) cycles. The versatility of this approach allows for the functionalization of both sp2 and sp3 C-H bonds.
In addition to C-H activation, palladium catalysts can also facilitate the activation of C-Si bonds. This strategy is particularly useful for the synthesis of complex organosilanes through cross-coupling reactions. For example, palladium catalysts can promote the addition of a C-Si bond in an acylsilane across an alkyne, leading to the formation of functionalized alkenylsilanes with high regioselectivity. Furthermore, palladium-catalyzed skeletal rearrangements involving C-Pd/C-Si bond exchange have been developed, enabling the synthesis of highly fused polycyclic organosilanes.
The choice of ligands, oxidants, and reaction conditions plays a crucial role in the outcome of these palladium-catalyzed reactions, influencing both their efficiency and selectivity.
Intramolecular Silylation Reactions
Intramolecular silylation reactions catalyzed by transition metals provide an efficient pathway for the synthesis of cyclic organosilanes. These reactions involve the formation of a C-Si bond within the same molecule, typically through the activation of a C-H bond.
Ruthenium and iridium complexes have proven to be effective catalysts for the intramolecular silylation of C(sp3)-H bonds. For example, a pincer ruthenium catalyst can facilitate the silylation of primary C-H bonds adjacent to heteroatoms like oxygen, nitrogen, and silicon, leading to the formation of five-membered sila-heterocycles such as oxasilolanes and azasilolanes. Mechanistic studies suggest that the rate-determining step in these reactions is the cleavage of the C-H bond.
Iridium catalysts have also been successfully employed in intramolecular C-H silylations. For instance, an iridium complex can catalyze the silylation of secondary C-H bonds in secondary silyl (B83357) ethers, providing access to anti-1,3-diols after oxidation of the resulting oxasilolane. The choice of ligand is critical for the success of these reactions, with strongly electron-donating ligands often leading to increased catalyst stability and reactivity.
Stereoselective Silylation for Chiral Organosilicon Compounds
The synthesis of chiral organosilicon compounds, where the silicon atom is a stereocenter, is a significant area of research due to their potential applications in medicinal chemistry, organic synthesis, and materials science. researchgate.net Transition metal-catalyzed stereoselective silylation reactions have emerged as a powerful tool for the construction of these valuable molecules.
Asymmetric C-H silylation can be achieved through both intramolecular cyclizing silylation and intermolecular silylation. researchgate.net These reactions typically employ a catalytic system consisting of a transition metal salt (such as rhodium, iridium, or palladium) and a chiral ligand. researchgate.net The chiral ligand plays a crucial role in controlling the stereoselectivity of the reaction and can also accelerate the reaction rate. In some cases, the chirality can be induced by a chiral substrate, eliminating the need for an external chiral ligand. researchgate.net
A variety of silylated compounds with central, axial, planar, or helical chirality have been successfully synthesized using this approach. researchgate.net For example, palladium catalysts with chiral phosphoramidite (B1245037) ligands have been used for the highly enantioselective hydrosilylation of activated alkenes, affording silyl succinimides with excellent diastereoselectivity and enantioselectivity. The development of new chiral ligands is an active area of research, as they are key to expanding the scope and efficiency of stereoselective C-H silylation reactions.
| Transition Metal | Ligand Type | Type of Silylation | Chirality Control |
| Palladium (Pd) | Chiral Phosphoramidite | Asymmetric Hydrosilylation | High enantioselectivity and diastereoselectivity in the synthesis of silyl succinimides. |
| Rhodium (Rh) | Chiral Ligand | Asymmetric C-H Silylation | Construction of silylated compounds with central, axial, planar, or helical chirality. researchgate.net |
| Iridium (Ir) | Chiral Ligand | Asymmetric C-H Silylation | Synthesis of various chiral organosilicon compounds. researchgate.net |
| Platinum (Pt) | PPh3 | Stereospecific Si-H Borylation | Synthesis of silicon-stereogenic optically active silylboranes with 100% enantiospecificity. chemrxiv.org |
Hydrosilylation Reactions Involving this compound Precursors
Hydrosilylation is a pivotal reaction in organosilicon chemistry, involving the addition of a silicon-hydride bond across an unsaturated bond, typically a carbon-carbon double or triple bond. For the synthesis of this compound derivatives, a precursor containing a reactive Si-H bond, such as ethyldimethylsilane, is utilized to react with alkenes or alkynes. This process is almost invariably catalyzed, often by transition metal complexes. The general mechanism, particularly for platinum-group metals, is often described by the Chalk-Harrod mechanism. This pathway involves the oxidative addition of the Si-H bond to the metal center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the desired alkylsilane product. Recent research has increasingly focused on earth-abundant and more economical metals like iron, cobalt, and nickel as alternatives to precious metal catalysts like platinum.
Regioselectivity and stereoselectivity are critical aspects of alkene hydrosilylation that determine the final structure of the product.
Regioselectivity refers to the orientation of the Si-H addition across the double bond. In the context of terminal alkenes, two primary outcomes are possible: Markovnikov addition, where the silicon atom attaches to the internal carbon, and anti-Markovnikov addition, where the silicon attaches to the terminal carbon. For many applications, the anti-Markovnikov product is desired. Research has shown that catalyst choice significantly influences this outcome. For instance, nickel-based pincer complexes and α-diimine nickel catalysts have demonstrated high efficiency and selectivity for the anti-Markovnikov hydrosilylation of terminal alkenes. Similarly, radical-based hydrosilylation reactions, which can be initiated by catalysts like N-hydroxyphthalimide (NHPI), also exhibit high anti-Markovnikov regioselectivity.
Stereoselectivity concerns the spatial arrangement of the atoms in the product. The addition to the two faces of the alkene's flat pi bond can be either syn (addition to the same face) or anti (addition to opposite faces). Palladium-catalyzed hydrosilylation of cyclic dienes using phenyldifluorosilane (B14748137) has been shown to proceed via a 1,4-cis-addition, indicating a specific stereochemical pathway. In reactions with prochiral olefins, factors such as the conformation of intermediate radicals can control the stereochemistry, which is often sterically driven. Asymmetric hydrosilylation, using chiral catalysts, aims to produce a single enantiomer of the product, which is crucial for pharmaceutical and fine chemical synthesis. For example, chiral palladium complexes have been used for the asymmetric hydrosilylation of styrene (B11656) derivatives with high enantioselectivity.
The design of the catalyst is paramount for achieving high efficiency (yields, turnover numbers [TONs], turnover frequencies [TOFs]), selectivity, and functional group tolerance. While platinum catalysts are highly active, their cost has driven research towards catalysts based on more abundant metals.
Key developments in catalyst design include:
Earth-Abundant Metal Catalysts: Significant progress has been made with catalysts based on iron (Fe), cobalt (Co), and nickel (Ni). Iron and cobalt catalysts have been developed that are compatible with industrially relevant tertiary silanes. Nickel catalysts, in particular, have shown great promise. Air-stable nickel(II) complexes with α-diimine ligands can catalyze the anti-Markovnikov hydrosilylation of alkenes with tertiary silanes without the need for external activators.
Ligand Development: The ligand coordinated to the metal center is crucial. Pincer-type ligands have been used to stabilize nickel nanoparticles and create highly active catalysts. Bis(phosphinite) ligands have also been employed to create efficient nickel pincer complexes. For iron and cobalt catalysts, pyridine(diimine) ligands have proven effective.
Heterogeneous Catalysts: To simplify catalyst separation and recycling, heterogeneous catalysts have been developed. An example is a nickel nanoparticle catalyst prepared in situ from a simple Ni(OtBu)₂·xKCl precatalyst. This system is highly active for the anti-Markovnikov hydrosilylation of terminal alkenes and can even catalyze the isomerizing hydrosilylation of internal alkenes to yield terminal alkyl silanes.
The following table summarizes the performance of several catalyst systems in hydrosilylation reactions relevant to the formation of organosilane derivatives.
| Catalyst System | Silane Type | Alkene Type | Selectivity | Efficiency | Citation(s) |
| α-Diimine Nickel(II) | Tertiary Alkoxy/Siloxy | Terminal Alkenes | Anti-Markovnikov | >98% yield | |
| Nickel Nanoparticles | Tertiary Silanes | Terminal & Internal Alkenes | Anti-Markovnikov | Up to 93% yield | |
| Pyridine-diimine Cobalt | Phenylsilanes | Terminal Alkynes | Z-selective, Anti-Markovnikov | High Z-selectivity | |
| (POCOP) Nickel Pincer | Secondary Silanes | Terminal Alkenes | Anti-Markovnikov | High (TOF up to 83,000 h⁻¹) | |
| Iron(0) Carbonyl | Trialkylsilanes | Alkenes | - | Good conversion (photocatalyzed) |
Regioselectivity and Stereoselectivity in Alkene Silylation
Emerging Synthetic Techniques
Beyond traditional catalytic hydrosilylation, newer methods are being explored to prepare organosilanes, offering advantages in sustainability, reaction conditions, and efficiency.
Organic electrosynthesis uses electrical current to drive chemical reactions, offering a green and highly controllable alternative to conventional methods that often rely on stoichiometric chemical oxidants or reductants. This technique allows for reactions under mild conditions, which is beneficial for substrates with sensitive functional groups.
In the context of organosilane synthesis, electrochemical methods can be used to generate reactive radical intermediates with high selectivity. An efficient electrochemical radical silyl-oxygenation of electron-deficient alkenes has been demonstrated. This process creates highly functionalized silicon-containing molecules without the need for transition metal catalysts or chemical oxidants. The ability to precisely control the electrode potential allows for selective activation of specific bonds, potentially leading to cleaner reactions and higher yields. While challenges like electrode passivation (the coating of the electrode surface with non-conductive material) can occur, strategies such as using two-phase solvent systems have been developed to mitigate these issues.
Mechanochemistry involves using mechanical force, typically through ball milling, to initiate chemical reactions in the absence of bulk solvents. This solvent-free approach offers significant environmental benefits and can lead to accelerated reaction rates due to the high concentration of reactants. It also allows for reactions with insoluble compounds and can unlock unique reactivity by activating substrates through mechanical stress.
A classic method for synthesizing this compound is the Grignard reaction, where an ethyl magnesium halide reacts with trimethylchlorosilane. Traditionally, this is performed in ether solvents. Mechanochemical methods offer a modern, solvent-free alternative for preparing such organometallic reagents. Research has demonstrated the successful mechanochemical synthesis of Grignard reagents, organolithium compounds, and other highly reactive species that are often incompatible with solvents. This approach is directly applicable to the formation of carbon-silicon bonds, representing a sustainable and efficient pathway for the synthesis of simple organosilanes like this compound and their derivatives.
Elucidation of Reaction Mechanisms and Reactivity Profiles of Ethyltrimethylsilane
Investigations into Disproportionation Reactions of Ethyltrimethylsilane
Disproportionation reactions of this compound involve the redistribution of alkyl groups between silicon atoms, leading to the formation of different silanes. These reactions are often facilitated by catalytic agents, with metal halides playing a prominent role.
Role of Lewis Acid Catalysis by Metal Halides
Metal halides, particularly aluminum bromide (AlBr₃) and aluminum chloride (AlCl₃), are effective catalysts for the disproportionation of this compound. The catalytic activity is attributed to the Lewis acidic nature of these metal halides, which can interact with the silicon-alkyl bond. Research by Russell (1959) indicated that the catalysis involves the ability of the metal halide to function as a Lewis acid, polarizing the Si-C bond in this compound . This polarization facilitates the exchange of alkyl groups between silicon centers. Evidence suggests that the reaction proceeds via the interaction of two silane (B1218182) molecules, where one forms a polarized silicon-carbon bond through interaction with the metal halide .
Kinetic and Thermodynamic Aspects of Redistribution Processes
The kinetic and thermodynamic aspects of this compound redistribution processes have been studied to understand the reaction rates and equilibrium positions. Investigations into the catalyzed disproportionation of this compound by aluminum bromide have examined the effects of co-catalysts, solvent, and temperature on the reaction rate and equilibrium . These studies aim to elucidate the factors influencing the efficiency and direction of the redistribution. While specific quantitative kinetic data like rate constants or activation energies for ETS disproportionation are not readily presented in a tabular format in the provided search results, the research highlights the importance of reaction conditions in controlling these processes .
C-Si Bond Activation and Cleavage Processes in this compound Systems
The silicon-carbon (Si-C) bond in this compound is susceptible to activation and cleavage under specific conditions, including reactions with organometallic reagents and radical-mediated transformations.
Induced Cleavage by Organometallic Reagents
Organometallic reagents can induce the cleavage of the Si-C bond in this compound. For instance, in the context of trifluoromethylation reactions, the loss of this compound has been observed as a byproduct, suggesting its involvement in the reaction pathway, potentially through Si-C bond cleavage induced by metal complexes . While detailed mechanisms for ETS cleavage by a broad range of organometallic reagents are not extensively detailed in the provided snippets, the general reactivity of organosilanes with strong Lewis acids or reactive organometallic species points to this possibility.
Radical-Mediated Silicon-Carbon Bond Transformations
Radical-mediated transformations represent another significant pathway for C-Si bond activation in this compound. Studies on the pyrolysis of silanes have indicated that Si-C bond cleavage can occur, generating silyl (B83357) and alkyl radicals . For example, in the context of hot-wire chemical vapor deposition (HWCVD), methyl radicals have been shown to abstract hydrogen atoms from this compound, leading to the formation of ethyldimethylsilylmethyl radicals, which can then participate in further reactions . Similarly, in other radical-generating systems, such as those involving phenylselenoethers, the formation of this compound has been noted, implying radical pathways that may involve Si-C bond cleavage or formation . The decomposition of related silanes under pyrolytic conditions often involves Si-C bond scission as a primary step, yielding methyl radicals and silyl species .
Polymerization and Oligomerization Pathways
UV Laser-Induced Polymerization of Silylated Monomers
Silicon-Functional Group Interconversions and Silylation Reactions
Beyond direct silylation, this compound itself can undergo silicon-functional group interconversions, such as disproportionation reactions. These reactions, often catalyzed by Lewis acids like metal halides, involve the redistribution of ethyl and trimethylsilyl (B98337) groups among silicon atoms. The mechanism of these catalyzed disproportionations is understood to involve Lewis acid activation of the silicon atom, leading to bond cleavage and reformation without necessarily proceeding through ionic or organometallic intermediates , .
Selective Silylation of Organic Substrates
The application of silylation in complex organic synthesis is significantly enhanced by its inherent selectivity, allowing chemists to target specific functional groups within a molecule. This selectivity can be modulated by factors such as the steric and electronic properties of both the substrate and the silylating agent, as well as the choice of catalyst and reaction conditions , .
This compound can participate in selective silylation reactions. For instance, it can be employed to selectively silylate ethyl trifluoroacetate, leading to the formation of the corresponding ethyltrimethylsilyl ketal . While specific examples of this compound being used for the selective silylation of alcohols or ketones are less prevalent in the literature compared to other silylating agents, the general principles of selective silylation apply. For example, the steric bulk of a substrate can influence regioselectivity; a more hindered secondary alcohol might be preferentially silylated over a less hindered one when using reagents like triethylsilyl chloride (TES-Cl) in the presence of pyridine (B92270) . Similarly, ketones can be selectively silylated in the presence of other functional groups like esters or nitriles, or even one ketone can be selectively silylated in the presence of another, demonstrating chemoselectivity . This compound, as a silylating agent, would operate under similar principles of steric and electronic control in such transformations.
| Substrate | Silylating Agent (or Class) | Catalyst/Conditions | Product | Selectivity Aspect | Source |
| Ethyl trifluoroacetate | This compound | Not specified | Ethyltrimethylsilyl ketal | Selective silylation of ester to ketal | |
| Secondary Alcohol A | Triethylsilyl chloride (TES-Cl) | Pyridine | TES-protected Alcohol A | Selective silylation over less hindered Alcohol B | |
| Ketone X | Silylating agent (e.g., TMS-Cl) | Base/Conditions | Silylated Ketone X | Selective silylation in presence of ester/nitrile; chemoselective silylation |
Ene Reactions with Unsaturated Organic Molecules
The ene reaction is a pericyclic reaction that involves an alkene bearing an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). This reaction results in the formation of a new sigma bond, a migration of the double bond within the ene component, and a 1,5-hydrogen shift , . The presence of Lewis acid catalysts, such as aluminum-based compounds, can significantly enhance the reaction rate and selectivity, often enabling the process to occur under milder temperature conditions , .
Organosilicon compounds, including silanes like this compound, can participate in ene reactions, particularly in the context of silylation. Unsaturated organic molecules can be functionalized with silyl groups via the ene reaction route. For instance, the silylation of non-terminal double bonds in unsaturated fatty acids, such as methyl oleate (B1233923) and methyl stearate (B1226849), has been successfully achieved using reactive organosilicons, effectively grafting silyl groups onto these molecules . This demonstrates the utility of ene reactions in introducing silicon moieties onto unsaturated substrates.
| Substrate (Unsaturated Fatty Acid) | Silylating Agent (Organosilicon Class) | Reaction Type | Conditions | Product | Notes | Source |
| Methyl oleate | Vinyl silanes | Ene reaction | Not specified | Silylated methyl oleate | Grafting of vinyl silanes onto non-terminal double bonds. | |
| Methyl stearate | Vinyl silanes | Ene reaction | Not specified | Silylated methyl stearate | Grafting of vinyl silanes onto non-terminal double bonds. |
Compound List:
this compound
Chlorotrimethylsilane
Triethylsilyl chloride (TES-Cl)
Hexamethyldisilazane (HMDS)
Methyl oleate
Methyl stearate
Advanced Spectroscopic Characterization and Computational Studies
High-Resolution Spectroscopic Techniques for Structural and Mechanistic Analysis
High-resolution spectroscopic methods are indispensable for confirming the structure, purity, and mechanistic pathways involving ethyltrimethylsilane. Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (FTIR, Raman) are primary tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
NMR spectroscopy offers detailed information about the electronic environment of atomic nuclei, allowing for the precise determination of molecular structure and the study of reaction mechanisms. For this compound (CH₃CH₂Si(CH₃)₃), ¹H, ¹³C, and ²⁹Si NMR provide complementary data.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly sensitive and provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the trimethylsilyl (B98337) group and the ethyl group.
Trimethylsilyl Group (-Si(CH₃)₃): The three methyl groups attached to the silicon atom are chemically equivalent due to free rotation around the Si-C bond. They are expected to resonate as a singlet, typically in the upfield region (around 0-1 ppm), due to the shielding effect of silicon. For similar trimethylsilyl groups in related compounds, such as (2-bromoethyl)trimethylsilane, the Si(CH₃)₃ protons appear as a singlet around δ 0.1-0.2 ppm .
Ethyl Group (-CH₂CH₃):
The methylene (B1212753) protons (-Si-CH₂-) are adjacent to the silicon atom and are expected to appear as a quartet due to spin-spin coupling with the adjacent methyl protons (-CH₃). This signal is typically found slightly downfield from the Si-CH₃ protons, likely in the range of 0.5-1.0 ppm.
The methyl protons (-CH₂CH₃) are adjacent to the methylene group and are expected to appear as a triplet due to coupling with the methylene protons. Their chemical shift is typically in the range of 0.8-1.2 ppm.
The integration of these signals in the ¹H NMR spectrum should correspond to the ratio of protons in each environment (9 protons for -Si(CH₃)₃, 2 protons for -SiCH₂-, and 3 protons for -CH₂CH₃), providing quantitative structural confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. For this compound, three distinct carbon environments are anticipated:
Si-CH₃ Carbons: The nine equivalent methyl carbons attached to silicon are expected to resonate as a single signal in the highly shielded region, typically between 0 and 5 ppm.
Si-CH₂ Carbon: The methylene carbon directly bonded to silicon is expected to appear in the range of 5-10 ppm.
CH₃-CH₂ Carbon: The terminal methyl carbon of the ethyl group is expected to resonate in the range of 10-15 ppm.
The chemical shifts in ¹³C NMR are less sensitive to minor structural variations compared to ¹H NMR but are crucial for confirming the carbon skeleton.
Silicon-29 (²⁹Si) NMR spectroscopy is specifically used to probe the silicon atom's environment. ²⁹Si NMR is known for its low natural abundance and sensitivity, often requiring decoupled spectra and longer acquisition times . For this compound, a single signal is expected, reflecting the single silicon atom. The chemical shift of the silicon nucleus is highly sensitive to the electronic environment and the nature of the attached groups. Alkyl substituents generally cause an upfield shift. For simple alkylsilanes, ²⁹Si chemical shifts typically fall within a broad range, with trimethylsilyl groups often appearing around -10 to +10 ppm, depending on the other substituents.
Table 4.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Proton/Carbon Type | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) | Multiplicity (¹H) |
| Si-(CH₃)₃ | 0.1 - 0.2 | 0 - 5 | Singlet |
| Si-CH₂- | 0.5 - 1.0 | 5 - 10 | Quartet |
| -CH₂CH₃ | 0.8 - 1.2 | 10 - 15 | Triplet |
Note: Values are approximate and based on typical ranges for similar organosilicon compounds.
¹³C NMR Analysis for Carbon Frameworks
Vibrational Spectroscopy (FTIR, Raman) for Monitoring Reaction Dynamics
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a sample. These techniques are valuable for identifying chemical bonds, characterizing molecular structure, and monitoring chemical reactions in real-time.
FTIR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. Raman spectroscopy, conversely, relies on the inelastic scattering of light (typically from a laser) by molecular vibrations . Both techniques are complementary and can provide unique insights into molecular structure and dynamics.
For this compound, characteristic vibrational bands would be expected for:
Si-C Stretching: Strong absorptions are typically observed in the region of 700-850 cm⁻¹ for Si-C stretching vibrations in alkylsilanes . The Si(CH₃)₃ group would contribute significantly to this region.
C-H Stretching: Aliphatic C-H stretching vibrations are expected in the region of 2800-3000 cm⁻¹ .
C-H Bending: Vibrations associated with C-H bending modes are typically found in the fingerprint region, around 1350-1470 cm⁻¹ .
Vibrational spectroscopy, particularly FTIR, is a powerful tool for real-time, in situ monitoring of chemical reactions, including polymerization processes . By tracking the disappearance of reactant functional groups and the appearance of product-related vibrations over time, reaction kinetics, intermediates, and endpoints can be determined.
While this compound itself is not a common monomer for direct polymerization, it can be involved in processes where its transformation is monitored. For instance, in reactions involving silylation or modifications where this compound acts as a reactant or precursor, FTIR or Raman spectroscopy can track the consumption of Si-C bonds or the formation of new linkages. Source indicates the use of this compound in olefin metathesis polymerization, suggesting its potential role in such dynamic processes where real-time spectroscopic monitoring would be highly beneficial for understanding mechanism and optimizing conditions. The ability of these techniques to detect subtle changes in molecular vibrations allows for the non-destructive tracking of reaction progress without the need for offline sampling .
Table 4.2: Characteristic Vibrational Frequencies for this compound (Expected)
| Vibration Type | Expected Wavenumber (cm⁻¹) | Technique (FTIR/Raman) | Notes |
| Si-C Stretching (Si(CH₃)₃) | 700-850 | FTIR, Raman | Strong bands; sensitive to Si-C bond environment. |
| Si-CH₂ Stretching | 700-850 | FTIR, Raman | Similar region to Si(CH₃)₃, may overlap. |
| C-H Stretching (aliphatic) | 2800-3000 | FTIR, Raman | Characteristic of alkyl groups. |
| C-H Bending (CH₃, CH₂) | 1350-1470 | FTIR, Raman | Provides information on the specific arrangement of C-H bonds. |
| Si-CH₃ Asymmetric Bending | ~1250-1260 | FTIR, Raman | Characteristic for trimethylsilyl groups. |
Note: Specific values are indicative and may vary based on the experimental conditions and the exact molecular environment.
Compound List:
this compound
(2-Bromoethyl)trimethylsilane
Tetramethylsilane (B1202638) (TMS)
Triethylsilane
TESP-SA (3-triethoxysilylpropyl succinic acid anhydride)
PCBM (Phenyl C61 butyric acid methyl ester)
Real-time Monitoring of Polymerization Processes
Theoretical and Computational Chemistry Approaches
Computational methods provide essential insights into molecular properties, reaction mechanisms, and dynamic behaviors that are difficult to probe experimentally.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, bonding, and reactivity of molecules.
DFT calculations have been employed to elucidate reaction pathways and identify transition states for processes involving this compound. For instance, in studies concerning the photolysis of ETMS, DFT, utilizing functionals such as B3LYP with basis sets like 6-311G++(d,2p), has been used to model proposed reaction intermediates and products, thereby aiding in the rationalization of observed decomposition pathways . Generally, DFT is applied to evaluate the electronic properties of intermediates and transition states in various chemical reactions, contributing to the understanding of reaction kinetics and mechanisms .
DFT is fundamentally suited for determining the electronic structure and bonding characteristics of molecules. By calculating electron density distributions, molecular orbitals, and bond orders, DFT provides a detailed picture of how atoms are connected and how electrons are distributed within ETMS. While specific detailed DFT analyses of ETMS's electronic structure and bonding are not explicitly detailed in the provided snippets, its application in evaluating the electronic properties of reaction intermediates and transition states underscores its capability in this area. Such calculations are vital for understanding the inherent stability, polarity, and potential reactive sites of the molecule.
Molecular Dynamics (MD) simulations offer a powerful means to study the time-dependent behavior of molecules, including their structural evolution, diffusion, and interactions within condensed phases. For organosilicon molecules, including this compound, MD simulations have been utilized to characterize their structural and dynamic properties .
Predicting Reaction Pathways and Transition States
Quantum Mechanical Studies of Reaction Kinetics
Extensive searches were conducted to identify quantum mechanical studies specifically focused on the reaction kinetics of this compound. However, the provided search results did not yield specific research findings or data tables detailing quantum mechanical investigations into the reaction mechanisms, rate constants, or activation energies for this compound.
While general methodologies for quantum mechanical studies of reaction kinetics, including Density Functional Theory (DFT) and ab initio methods, are well-established and widely applied in computational chemistry , and one source mentions "thermochemical kinetics" in relation to this compound , no direct studies detailing its reaction kinetics through these advanced computational approaches were found. Therefore, it is not possible to provide detailed research findings or data tables for this specific compound under this section.
Research Applications in Materials Science and Catalysis
Ethyltrimethylsilane as a Precursor in Advanced Materials Synthesis
This compound (ETMS) and its derivatives are recognized for their utility as precursors in creating materials with tailored properties. Their application spans the synthesis of thin films via plasma polymerization and the modification of surfaces to impart specific functionalities.
Development of Nanosized Coatings and Thin Films
The controlled deposition of thin films at the nanoscale is fundamental to many technological advancements. ETMS and similar organosilanes are employed in plasma-based deposition methods to produce coatings with desirable characteristics such as hydrophobicity and enhanced stability.
Plasma Polymerization for Film Deposition
Plasma polymerization is a powerful technique for depositing thin films from gaseous monomers, allowing for the creation of highly cross-linked and adherent coatings. Organosilanes, including ETMS derivatives, are frequently utilized in this process. Research has explored the plasma polymerization of ethynyltrimethylsilane (ETMS) in mixtures with fluoromethane (B1203902) (CF4), resulting in the formation of films containing both silicon and fluorine residues . The precise elemental composition of these deposited polymers can be modulated by adjusting the precursor gas ratios .
While specific deposition rates for ETMS in plasma polymerization are not extensively detailed in the provided literature, related organosilicon plasma polymers, such as those derived from hexamethyldisiloxane (B120664) (HMDSO), are known for their advantageous properties including low film thickness, hydrophobicity, non-toxicity, and thermal stability, making them suitable for applications like sensors . Plasma-enhanced chemical vapor deposition (PECVD) is another key technique that uses silanes or silicates as precursors to deposit silicon-based materials like silicon oxide (SiO2) and silicon nitride (SiNx) . The plasma activation in PECVD enables these deposition processes to occur at lower temperatures, as energetic plasma species facilitate chemical bond breaking and the generation of reactive radicals . This method is capable of producing films with thicknesses ranging from tens of nanometers to several micrometers .
Table 1: Surface Hydrophobicity Achieved via Sol-Gel and Plasma Treatments with Organosilanes
| Precursor/Method | Substrate Type | Primary Functionalization Goal | Water Contact Angle (° ± SD) | Sliding Angle (°) | Reference |
| Ethyl trimethoxysilane (B1233946) (ETMS) (Sol-gel) | Glass | Superhydrophobicity | 150.4 ± 2 | 5 | |
| Isooctyl trimethoxysilane (ITMS) (Sol-gel) | Glass | Superhydrophobicity | 154 ± 2 | 3 | |
| Tetramethylsilane (B1202638) (TMS) (Plasma) | Various | Hydrophobicity | 138 | N/A |
Stress Analysis and Stability of Silicon-Based Coatings
Research into silicon oxide films deposited via PECVD using precursors like tetraethoxysilane (TEOS) has identified challenges related to tensile stress, which can lead to film cracking, particularly in thicker films researchgate.net. This intrinsic stress can originate from various factors, such as the shrinkage of micro-voids within the film during deposition or annealing, and thermal expansion mismatches between the film and the substrate researchgate.net. Furthermore, the hydration of silicon oxide films by atmospheric moisture can induce stress relaxation, potentially causing a transition from compressive to tensile stress states .
The utilization of this compound (ETMS) as a precursor in PECVD has been shown to mitigate some of these issues, contributing to higher film density and reducing the incidence of film cracking that has been observed with TEOS . Generally, increased film density is associated with improved mechanical stability and a reduced propensity for environmental degradation. While specific quantitative stress data for ETMS-derived films are not detailed in the available sources, the reported improvement in film density suggests a more favorable stress profile compared to some other precursors. Plasma polymerization processes, in general, can yield coatings with a spectrum of properties depending on the energy input; lower energy levels may result in swellable coatings, whereas higher energy inputs can produce dense but potentially brittle films that might crack when deposited on compliant substrates .
Organosilane-Modified Materials
Organosilanes, including ETMS, are extensively used for surface functionalization. This process modifies the surface characteristics of various substrates, enhancing adhesion, imparting hydrophobicity or hydrophilicity, and preparing surfaces for subsequent chemical modifications.
Surface Functionalization Methodologies
The process of surface functionalization using organosilanes is commonly referred to as silanization. This technique capitalizes on the dual reactivity inherent in organosilane molecules: one part of the molecule bonds to the substrate surface, while the other part presents a functional group for further interactions or property modification .
The fundamental mechanism of silanization involves the hydrolysis of the alkoxy groups present on the silane (B1218182) molecule, leading to the formation of reactive silanol (B1196071) (Si-OH) groups. These silanol groups can then undergo condensation reactions with hydroxyl groups found on the substrate surface (e.g., glass, metal oxides, silica), forming stable covalent siloxane (Si-O-Si) or metal-O-Si bonds . This establishes a robust chemical linkage between the substrate and the organosilane layer. The remaining functional group (R group) on the silane molecule remains available for subsequent chemical reactions or for imparting specific surface characteristics .
Ethyl trimethoxysilane (ETMS), a closely related compound, has been successfully employed in sol-gel processes to modify glass substrates, yielding superhydrophobic surfaces characterized by high water contact angles (e.g., 150.4 ± 2°) and low sliding angles (e.g., 5°) . This demonstrates ETMS's effectiveness in reducing surface energy and conferring water-repellent properties. Similarly, plasma treatment using tetramethylsilane (TMS) has also been shown to create hydrophobic surfaces with contact angles around 138°, exhibiting stable hydrophobicity for at least 30 days . Organosilanes can be applied to surfaces through vapor-phase deposition or liquid-phase (solution) methods .
Table 2: Surface Functionalization with Organosilanes
| Precursor/Method | Substrate Type | Primary Functionalization Goal | Key Characterization Techniques | Observed Surface Property Change | Reference |
| Silanization (general) | Glass, Metal Oxides, Silica | Adhesion, Hydrophobicity/Hydrophilicity, Surface preparation | XPS, FTIR, Contact Angle, SEM | Altered wetting, improved adhesion, functional group introduction | |
| Ethyl trimethoxysilane (ETMS) (Sol-gel) | Glass | Superhydrophobicity | Contact Angle, Sliding Angle | High contact angle (150.4°), low sliding angle (5°) | |
| Tetramethylsilane (TMS) (Plasma) | Various | Hydrophobicity | Contact Angle, SEM, XPS, FTIR | High contact angle (138°), stable hydrophobicity | |
| This compound (ETMS) (Silanization) | ZnO-coated substrate | Surface modification | Not specified | Modified surface properties |
Interfacial Structure and Bonding Mechanism Studies
A thorough understanding of the interfacial region formed between a substrate and an organosilane layer is crucial for predicting and optimizing material performance. Various spectroscopic and microscopic techniques are employed to investigate the bonding mechanisms and structural arrangements at these interfaces.
Organosilanes function as molecular bridges, facilitating strong interfacial bonding between dissimilar materials, such as inorganic substrates and organic polymers . The primary bonding mechanism involves the formation of covalent Si-O-Si linkages through the self-condensation of silanol groups, and M-O-Si linkages (where M represents a metal or substrate atom) through reactions with surface hydroxyls . This process establishes a robust, cross-linked network at the interface.
Advanced characterization techniques are indispensable for studying these interfaces. X-ray photoelectron spectroscopy (XPS) is widely utilized to ascertain the elemental composition and chemical states of surface layers, providing critical insights into the presence of specific bonds and functional groups kpi.ua. Fourier Transform Infrared Spectroscopy (FTIR) is employed to identify molecular vibrations and confirm the presence of specific functional groups and chemical bonds within deposited films or at interfaces . Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to examine the surface morphology and topography of modified surfaces .
Role in Polymer and Ceramic Composites Development
Table 1: this compound in Thin Film Deposition for Material Applications
| Precursor | Deposition Method | Resulting Film | Key Properties/Notes | Source |
| This compound (ETMS) | PECVD | SiOx | Higher film density, no Si-OH FTIR absorption, influenced by external magnetic field and Ar gas. | |
| This compound (ETMS) | PECVD | SiOx | Used for SiOx component in SiOx–TiOx mixed thin films; can contribute to higher film density. | |
| This compound | Sol-gel process | Coating | Listed as an alkoxysilane for coatings to improve glass strength and fracture toughness. |
Catalytic Applications of this compound and Related Organosilanes
This compound plays a role in catalysis primarily as a substrate in mechanistic studies or as a component in hyperpolarization techniques, rather than as a direct catalyst. Its involvement in redistribution reactions and parahydrogen-induced polarization (PHIP) highlights its significance in understanding catalytic transformations.
Organosilanes, including this compound, are involved in various catalytic systems. Historically, this compound has been studied in the context of metal halide-catalyzed disproportionation reactions, providing insights into the mechanisms of homogeneous catalysis . In more contemporary research, organosilanes are explored for their role in heterogeneous catalysis, such as in Hot Wire Chemical Vapor Deposition (HWCVD), where metal filaments act as catalysts to decompose organosilicon precursors like this compound to form silicon-containing films . While this compound itself is a product in some catalytic silylation reactions, its presence helps elucidate the pathways and efficiency of these homogeneous catalytic processes .
The specific transformations involving this compound are often studied to understand fundamental catalytic principles or to develop advanced spectroscopic techniques.
While this compound itself is not typically a polymerization catalyst, its structural motif appears in compounds used in polymerization processes. For instance, bis(3,4-epoxycyclohexyl)this compound has been identified as an epoxy compound utilized in the synthesis of polyesters . In other contexts, compounds like this compound have been investigated as enhancers for nucleic acid polymerization reactions, suggesting their potential utility in modulating the performance of biological or bio-inspired catalytic systems .
Table 2: Parahydrogen Induced Polarization (PHIP) Enhancement with this compound
| Substrate | Catalyst System | Transformation / Application | Observed Enhancement (approximate) | Source |
| This compound | Iron-catalyzed (e.g., (MesCCC)Fe(H)(L)(N2)) | Parahydrogenation / PHIP | Intact substrate resonances: >30-foldProduct resonances: >200-fold | |
| This compound | Iron-catalyzed | Parahydrogenation / PHIP | Trimethylsilyl (B98337) protons (product vs. reactant): >130-fold |
Future Directions and Emerging Research Avenues
Development of Sustainable Synthetic Routes for Organosilanes
The chemical industry is increasingly prioritizing sustainability, driving research into greener and more efficient methods for synthesizing organosilanes. This includes exploring catalytic processes that minimize waste and energy consumption. For instance, advancements in catalytic systems, such as those utilizing copper or other earth-abundant metals, are being investigated for the direct synthesis of organosilanes, aiming to reduce reliance on hazardous chlorosilane precursors . Research also focuses on developing biodegradable organosilane compounds to reduce environmental persistence and toxicity . Furthermore, the use of ionic liquids immobilized on solid supports (SILPs) shows promise for increasing reaction rates and selectivity in silane (B1218182) production, offering a more environmentally friendly approach compared to traditional methods . The development of synthetic routes that avoid chlorosilanes altogether, aligning with green chemistry principles, is also an active area of investigation .
Exploration of Novel Reactivity Patterns for Silicon-Carbon Bonds
The silicon-carbon (Si-C) bond is central to organosilane chemistry, and researchers are actively exploring new ways to activate and functionalize it. Transition-metal-catalyzed C-H functionalization reactions involving organosilanes are a significant area of study, enabling the formation of new carbon-carbon bonds with improved efficiency and selectivity mdpi.com. For example, rhodium(III)-catalyzed C-H bond activation has been developed for the direct arylation of arenes with organosilanes in aqueous media, demonstrating good substrate scope and functional group compatibility . Efforts are also underway to develop organocatalytic methods for Si-C bond functionalization, offering alternatives to traditional transition-metal catalysis for creating complex chiral organosilanes acs.org. Furthermore, biocatalysis is emerging as a powerful tool, with engineered enzymes showing promise for selective functionalization of Si-C bonds, including the activation of benzylic Si–C–H bonds .
Advanced Computational Modeling for Predictive Material Design
Computational chemistry and advanced modeling techniques are becoming indispensable tools for predicting material properties and accelerating the design of novel organosilicon materials. Density Functional Theory (DFT) calculations are employed to study the structure, energetics, and properties of silicon-carbon compounds and defects, providing insights that guide experimental efforts arxiv.org. Machine learning (ML)-assisted materials genome approaches are also gaining traction, enabling the on-demand design of polymers with tailored dielectric and thermal performance by predicting properties based on structural features . These computational strategies allow researchers to screen a vast chemical space, identify promising candidates, and optimize material design more efficiently than traditional trial-and-error methods .
Integration of Ethyltrimethylsilane Chemistry in Nanotechnology Applications
Organosilanes, including this compound and related compounds, are increasingly being integrated into nanotechnology applications due to their ability to modify surfaces and create hybrid materials. They are used as surface modifiers for nanoparticles, enhancing their stability, dispersibility, and photochemical properties . For example, silane coupling agents are utilized to improve the interfacial performance between nanoparticles and polymers, and in natural fiber composites to enhance fiber adhesion . Organosilanes are also employed in the development of advanced materials for electronics, energy storage, and environmental remediation . The precise control over surface chemistry offered by organosilanes makes them valuable for creating functionalized surfaces, coatings, and composite materials with tailored properties for applications ranging from biosensing to advanced electronics .
Q & A
Q. How can spectroscopic methods be optimized to determine the molecular structure of ethyltrimethylsilane in synthetic mixtures?
this compound's structure can be confirmed using NMR spectroscopy. For example, photolysis of 2-(trimethylsilyl)ethyl thioacetate in benzene produces this compound, identifiable via characteristic NMR peaks: δ 0.02 (9H, singlet for trimethylsilyl groups) and δ 0.98 (3H, multiplet for the ethyl group) . Researchers should use deuterated solvents (e.g., CCl₄) and reference internal standards (e.g., TMS) to enhance signal resolution.
Q. What are the recommended protocols for synthesizing and purifying this compound in laboratory settings?
A validated synthesis route involves photolysis of 2-(trimethylsilyl)ethyl thioacetate in deoxygenated benzene under UV light (450-W Hg lamp) for 8 hours . Purification via preparative gas-liquid partition chromatography (glpc) on a 10% Silar column at controlled temperature gradients (50°C to 80°C) yields >16% purity. Ensure inert gas purging to prevent oxidation during handling .
Q. How should researchers evaluate the stability of this compound under varying experimental conditions?
While specific stability data for this compound are limited, analogous silanes (e.g., triethylsilane) suggest stability under inert atmospheres and avoidance of moisture, strong acids/bases, or oxidizing agents . Conduct accelerated degradation studies (e.g., thermal stress at 40–60°C) with GC-MS monitoring to identify decomposition byproducts .
Advanced Research Questions
Q. What methodologies resolve contradictions in kinetic data for this compound’s thermal decomposition?
Discrepancies in A factors (e.g., 10<sup>15.8 ± 0.6</sup> sec<sup>−1</sup> for methyl rupture ) require multi-method validation. Combine chemical activation experiments with computational modeling (e.g., DFT for transition-state analysis) and cross-reference with high-pressure mass spectrometry data. Triangulation reduces systematic errors .
Q. How can researchers design experiments to study this compound’s role in radical-mediated reactions?
Use photolytic cleavage (e.g., Hg lamp irradiation) to generate silyl radicals, as demonstrated in thioacetate photolysis . Monitor reaction intermediates via time-resolved EPR spectroscopy and correlate with product distribution (e.g., silane yields vs. irradiation time). Control variables include solvent polarity and light intensity .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound samples?
Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is optimal. For example, NIST-standardized GC methods using Silar columns resolve silane homologues with <1% co-elution . Validate detection limits via spiking experiments with known contaminants (e.g., chlorosilanes) .
Q. How should conflicting toxicity data for this compound be addressed in risk assessments?
While acute toxicity data are sparse, extrapolate from structurally related compounds (e.g., triethylsilane: LD₅₀ >2000 mg/kg in rats ). Perform in vitro assays (e.g., skin irritation using reconstructed epidermis models) and compare with SDS guidelines for incompatible materials (e.g., oxidizers ). Document uncertainties explicitly .
Q. What strategies improve reproducibility in this compound-based catalytic systems?
Standardize catalyst loading (e.g., mol% Pt/C) and solvent drying protocols (e.g., molecular sieves). Publish raw datasets (e.g., NMR spectra, kinetic plots) alongside processed results to enable cross-lab validation. Reference ICH guidelines for documenting experimental variables .
Methodological Best Practices
Q. How to present this compound research data in compliance with academic standards?
Follow IMRaD structure: Include raw spectra in appendices, statistical analyses (e.g., ANOVA for kinetic replicates), and SI units for physical constants . Use ChemDraw for reaction schemes and cite CAS 3439-38-1 consistently .
Q. What computational tools predict this compound’s reactivity in novel applications?
Employ Gaussian or ORCA for ab initio calculations of bond dissociation energies (e.g., Si–C vs. Si–H). Validate against experimental Arrhenius parameters (e.g., log A = 15.8 ± 0.6 ). Open-source code repositories (e.g., GitHub) enhance transparency .
Data Management and Ethics
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
